molecular formula C9H7IN2O B2760374 3-(4-Iodophenyl)-1,2-oxazol-5-amine CAS No. 501326-26-7

3-(4-Iodophenyl)-1,2-oxazol-5-amine

Cat. No.: B2760374
CAS No.: 501326-26-7
M. Wt: 286.072
InChI Key: MCHPDUJYVJXRRB-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1,2-oxazol-5-amine (CAS 501326-26-7) is a chemical compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . It should be stored in a dark place, sealed, and kept dry at 2-8°C . As a benzoxazole derivative, this compound class is a significant scaffold in medicinal chemistry and drug discovery . Researchers are exploring benzoxazole-based compounds for their potential biological activities. These activities include serving as antimicrobial agents, particularly against Gram-positive bacteria and some fungi, and as anticancer agents with cytotoxic effects on various cancer cell lines . Furthermore, structurally related N-phenyl-4,5-dihydrooxazol-2-amines have been identified as potent protein alkylating agents that can target specific amino acids on proteins like β-tubulin, leading to cell cycle arrest and anti-proliferative effects in cancer cells . This makes the oxazole amine structure a valuable precursor or building block for developing potential irreversible protein antagonists and probing biological mechanisms . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-iodophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHPDUJYVJXRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501326-26-7
Record name 3-(4-iodophenyl)-1,2-oxazol-5-amine
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Synthetic Methodologies for 3 4 Iodophenyl 1,2 Oxazol 5 Amine and Its Analogues

Retrosynthetic Analysis of the 1,2-Oxazole Scaffold bearing a 4-Iodophenyl Substituent

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 3-(4-Iodophenyl)-1,2-oxazol-5-amine , the analysis reveals several plausible disconnection points.

A primary disconnection breaks the C-N bond of the 5-amino group, a standard functional group interconversion (FGI), suggesting a precursor like a nitro or protected amine derivative which can be converted to the final amine. The core 1,2-oxazole ring can be disconnected via two main pathways. The most common approach involves breaking the C-O and C=N bonds, leading back to hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net In this case, the precursor would be a β-keto nitrile or a β-keto ester bearing the 4-iodophenyl group.

An alternative disconnection of the oxazole (B20620) ring is through a [3+2] cycloaddition, breaking the ring into a nitrile oxide and an alkyne. researchgate.netyoutube.com This would suggest a retrosynthetic pathway starting from 4-iodobenzonitrile (B145841) oxide and an acetylene (B1199291) equivalent bearing a protected amine group.

Finally, the bond between the phenyl ring and the oxazole ring can be disconnected. This suggests a palladium-catalyzed cross-coupling reaction as a key forward-synthesis step. nih.govacs.orgnih.gov This strategy would involve precursors such as a 3-halo-1,2-oxazol-5-amine and a (4-iodophenyl)boronic acid (Suzuki coupling) or a (4-iodophenyl)stannane (Stille coupling). acs.orglibretexts.orgyoutube.com This approach is particularly powerful as it allows for late-stage introduction of the aryl group.

Classical Synthetic Routes to 1,2-Oxazol-5-amines

Traditional methods for synthesizing the 1,2-oxazole ring system remain fundamental in organic chemistry.

Cyclization Reactions involving Hydroxylamine Precursors

The most prevalent classical method for constructing the 1,2-oxazole ring is the condensation reaction of a 1,3-dicarbonyl compound, or a related three-carbon synthon, with a hydroxylamine derivative. nih.govresearchgate.net The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole (B147169) ring.

For the synthesis of 3-aryl-1,2-oxazol-5-amines, a suitable starting material is a β-ketonitrile. The reaction of an appropriately substituted benzoylacetonitrile (B15868) with hydroxylamine hydrochloride provides a direct route to the desired 3-aryl-1,2-oxazol-5-amine.

A related and effective method involves the use of β-enamino ketoesters, which are prepared from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. These intermediates then undergo a subsequent cycloaddition with hydroxylamine to form the regioisomeric 1,2-oxazole products. nih.gov The mechanism involves the initial reaction of hydroxylamine with the enaminone, followed by the elimination of dimethylamine, cyclization, and dehydration. nih.gov

Table 1: Synthesis of 1,2-Oxazoles using Hydroxylamine

PrecursorReagentsProductReference
β-Enamino ketoestersHydroxylamine hydrochlorideMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates nih.gov
α,β-Unsaturated KetoneHydroxylamine hydrochlorideSubstituted 1,2-Oxazoles researchgate.net

Multi-component Reaction Approaches for Oxazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. For 1,2-oxazole synthesis, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful MCR strategy. researchgate.netyoutube.comnih.gov

In this approach, the nitrile oxide is often generated in situ from the dehydrohalogenation of a hydroxamoyl halide or the dehydration of a primary nitro compound. organic-chemistry.org This reactive 1,3-dipole then readily undergoes a cycloaddition reaction with an alkyne to form the 3,5-disubstituted isoxazole ring. To obtain a 5-amino derivative, an ynamine or a synthetic equivalent would be required as the dipolarophile.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers sophisticated tools for the construction of highly functionalized heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and they are well-suited for the synthesis of 3-aryl-1,2-oxazoles.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.orgnih.govorganic-chemistry.org For the target molecule, this could be achieved by coupling a 3-halo-1,2-oxazol-5-amine with (4-iodophenyl)boronic acid. Conversely, a 3-(organoboron)-1,2-oxazol-5-amine could be coupled with a di-iodobenzene derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgyoutube.com

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. libretexts.orgyoutube.comopenochem.orgnumberanalytics.com A 3-stannyl-1,2-oxazol-5-amine could be coupled with 1,4-diiodobenzene, or a 3-halo-1,2-oxazol-5-amine could be reacted with a (4-iodophenyl)stannane. Stille couplings are valued for the stability of the organotin reagents and their compatibility with many functional groups. libretexts.orgyoutube.com

Direct C-H arylation has also emerged as a powerful technique, where a C-H bond on the oxazole ring is directly coupled with an aryl halide, avoiding the need to pre-functionalize the heterocycle. nih.govresearchgate.netcapes.gov.br

Table 2: Palladium-Catalyzed Synthesis of Aryl-Oxazoles

Coupling ReactionSubstratesCatalyst System (Example)Product TypeReference
Suzuki Coupling2-Aryl-4-trifloyloxazoles + Aryl boronic acidsPd(PPh3)4, K2CO32,4-Diaryloxazoles acs.orgnih.gov
Stille CouplingAryl Halide + OrganostannanePd(PPh3)4Biaryls libretexts.orgopenochem.orgnumberanalytics.com
Direct C-H ArylationOxazole + Aryl BromidePd(OAc)2, Phosphine LigandC-5 Arylated Oxazole nih.govresearchgate.net

Iodine-Mediated Cyclization and Functionalization

Iodine and hypervalent iodine reagents play a significant role in modern heterocyclic synthesis, acting as catalysts or mediators for cyclization reactions. nsf.govnih.gov These reagents can promote oxidative cyclization pathways that are both mild and efficient.

For instance, iodine-mediated reactions can be used to construct the oxazole ring from precursors like enamides or by facilitating domino reactions starting from simple aldehydes and amines. organic-chemistry.org Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or iodosobenzene, can promote the reaction of ketones with nitriles to form highly substituted oxazoles. nih.gov This approach could be adapted by using a pre-functionalized 4-iodophenyl ketone or nitrile.

Furthermore, iodine can be used to directly functionalize a pre-formed oxazole ring or be incorporated during the cyclization process, providing a direct route to iodo-substituted heterocycles. organic-chemistry.orgnih.gov

Table 3: Iodine-Mediated Oxazole Synthesis

Iodine ReagentSubstratesReaction TypeProduct TypeReference
I2 / t-BuOOHAldehydes, Amines, AlkynesDomino Oxidative CyclizationPolysubstituted Oxazoles organic-chemistry.org
Iodosobenzene / TfOHKetones + NitrilesIodine(III)-Mediated ReactionSubstituted Oxazoles nih.gov
Hypervalent IodineAldoximesIn situ Nitrile Oxide FormationIsoxazoles rsc.org

Green Chemistry Approaches and Sustainable Synthesis (e.g., Catalysis, Solvent Effects)

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org Key areas of focus include the use of efficient catalytic systems and the selection of environmentally benign solvents.

Catalysis: The development of atom-efficient catalytic methodologies is a cornerstone of sustainable synthesis. rsc.org For the construction of the isoxazole ring system, various catalytic approaches can be employed. For instance, the synthesis of related oxazole derivatives has been achieved through Indium(III) chloride-catalyzed cyclization reactions. rsc.org This method offers high yields under relatively mild conditions. The use of a catalyst, often in small quantities, minimizes waste and can lead to higher selectivity, avoiding the need for protecting groups and reducing the number of synthetic steps. rsc.org In the context of synthesizing 3-aryl-1,2-oxazol-5-amines, catalysts can facilitate the key cyclization step, which often involves the reaction of a β-ketoester or a related precursor with hydroxylamine. The choice of catalyst can influence reaction rates and yields.

Solvent Effects: Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. rsc.org Green chemistry promotes the use of alternative reaction media. For the synthesis of isoxazole derivatives, research into "greener" solvents such as water, supercritical fluids (like CO2), or ionic liquids is an active area. rsc.org These solvents can offer advantages in terms of safety, and may also facilitate product separation and catalyst recycling. For example, aqueous biphasic catalysis allows for the easy separation of the catalyst, which remains in the aqueous phase, from the organic product. rsc.org The synthesis of related heterocyclic compounds has been demonstrated to be efficient in alternative media, suggesting the potential for similar applications in the synthesis of this compound. rsc.org The ultimate goal is to develop one-pot syntheses or catalytic cascade processes that minimize solvent use and purification steps. rsc.org

Purification and Spectroscopic Characterization Techniques for Synthetic Products

Following synthesis, the purification and rigorous characterization of this compound are essential to confirm its identity and purity. Standard laboratory techniques such as column chromatography using silica (B1680970) gel are often employed for purification. rsc.org The structural confirmation is then achieved through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the iodophenyl ring and the proton on the isoxazole ring. The protons on the phenyl ring would typically appear as doublets in the aromatic region of the spectrum, with their coupling constants providing information about their relative positions. The chemical shift of the proton on the isoxazole ring would be characteristic of its heterocyclic environment. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the iodophenyl ring, the isoxazole ring, and the carbon directly attached to the iodine atom would all have characteristic chemical shifts. This technique is invaluable for confirming the carbon framework of the synthesized molecule. rsc.org

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons (iodophenyl ring)Carbonyl carbon (isoxazole ring)
Isoxazole ring protonAromatic carbons (iodophenyl ring)
Amine protons (NH₂)Isoxazole ring carbons
Carbon attached to iodine
Note: Specific chemical shifts (ppm) and coupling constants (Hz) would be determined from the actual spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org For this compound (C₉H₇IN₂O), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm its elemental composition. rsc.org

The predicted monoisotopic mass of this compound is 285.9603 Da. uni.lu In a typical mass spectrum, one would expect to see a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. uni.lu

Adduct Predicted m/z
[M+H]⁺286.96758
[M+Na]⁺308.94952
[M-H]⁻284.95302
[M+NH₄]⁺303.99412
[M+K]⁺324.92346
Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the amine (N-H) group would be indicated by stretching vibrations in the region of 3400-3300 cm⁻¹. The C=N stretching vibration of the isoxazole ring would likely appear in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would be observed in the 1600-1450 cm⁻¹ range. The C-I bond would have a characteristic stretching frequency at lower wavenumbers.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (amine)3400-3300
C-H Stretch (aromatic)3100-3000
C=N Stretch (isoxazole)1650-1550
C=C Stretch (aromatic)1600-1450
C-O Stretch (isoxazole)1250-1050
C-I Stretch600-500
Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. mdpi.com

Crystallographic Parameter Information Provided
Crystal SystemThe symmetry of the unit cell
Space GroupThe symmetry operations of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the unit cell
Bond Lengths and AnglesThe precise geometry of the molecule
Torsion AnglesThe conformation of the molecule
Intermolecular InteractionsHydrogen bonding, π-π stacking, etc.

Chemical Reactivity and Transformations of 3 4 Iodophenyl 1,2 Oxazol 5 Amine

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. Its reactivity is influenced by the low aromaticity and the presence of a weak O-N bond. researchgate.net

Electrophilic Aromatic Substitution on the Iodophenyl Moiety

The iodophenyl group of 3-(4-Iodophenyl)-1,2-oxazol-5-amine can undergo electrophilic aromatic substitution. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The rate and regioselectivity of this substitution are influenced by the directing effects of the substituents already present on the benzene (B151609) ring: the iodine atom and the 3-(5-amino-1,2-oxazolyl) group.

Iodine is an ortho-, para-directing deactivator. The 1,2-oxazole ring's electronic effect can be either activating or deactivating depending on the reaction conditions and the nature of the electrophile. The amine group at the 5-position of the oxazole (B20620) ring is a strong activating group. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This often requires a Lewis acid catalyst. minia.edu.eg

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively. These reactions are generally catalyzed by a strong Lewis acid, such as aluminum chloride. minia.edu.eg However, the presence of the basic amine functionality can complicate these reactions by forming a complex with the catalyst. libretexts.org

The precise location of substitution on the iodophenyl ring will be a composite of the directing effects of both the iodine and the substituted oxazole ring.

Nucleophilic Reactions at the Amine Functionality

The primary amine group (-NH2) at the 5-position of the 1,2-oxazole ring is a nucleophilic center and readily participates in a variety of reactions. This high reactivity is a key feature for the derivatization of this molecule. libretexts.org

Ring-Opening and Rearrangement Pathways of 1,2-Oxazoles

The 1,2-oxazole ring is susceptible to ring-opening and rearrangement reactions under various conditions, such as thermal, photochemical, or chemical induction. researchgate.nettandfonline.com The weak O-N bond is often the site of initial cleavage. researchgate.net

One common pathway involves the reductive cleavage of the N-O bond, which can lead to the formation of β-amino enones. Other documented rearrangements of oxazoles include transformations into other heterocyclic systems like pyrroles, pyrimidines, and imidazoles. tandfonline.com Recent research has also demonstrated the skeletal rearrangement of oxazoles into azepines and pyrroles through dynamic electrocyclization processes. nih.gov The specific products of these reactions are highly dependent on the substituents present on the oxazole ring and the reaction conditions employed. clockss.org

Derivatization Strategies for Structural Modification

The presence of multiple reactive sites in this compound allows for a wide range of structural modifications. These derivatizations are crucial for tuning the molecule's properties for various applications.

Amine Functionalization (e.g., Acylation, Alkylation)

The nucleophilic amine group can be readily functionalized.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides yields amides. For instance, acetylation with acetic anhydride (B1165640) can be used to protect the amine or to modulate its electronic properties. libretexts.org

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. This reaction can proceed to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. tandfonline.com

These functionalization reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Functional Group Interconversions involving the Iodine Moiety

The iodine atom on the phenyl ring is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reaction Reactant Catalyst Product Type
Suzuki CouplingOrganoboron ReagentPalladiumBiaryl Compound
Sonogashira CouplingTerminal AlkynePalladium/CopperAryl Alkyne
Heck CouplingAlkenePalladiumAryl Alkene
Buchwald-Hartwig AminationAminePalladiumAryl Amine
Stille CouplingOrganotin ReagentPalladiumBiaryl Compound
Negishi CouplingOrganozinc ReagentPalladium/NickelBiaryl Compound

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of complex molecules. researchgate.net

Synthesis of Bioisosteric Analogues (e.g., Thiazole (B1198619), Benzoxazole (B165842), Oxadiazoline systems)

The transformation of the this compound scaffold into its bioisosteric analogues, such as thiazoles, benzoxazoles, and oxadiazolines, represents a key strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. While direct, single-step conversions from this compound to these specific heterocyclic systems are not extensively documented, plausible synthetic routes can be proposed based on the reactivity of the 5-amino-isoxazole core. These transformations typically leverage the nucleophilic character of the amino group and may involve multi-step sequences including functional group interconversion and cyclization reactions.

Synthesis of Thiazole Analogues

The synthesis of thiazole bioisosteres from this compound is a challenging transformation that would likely require a ring-opening and subsequent ring-closing strategy, or a functionalization of the amine followed by cyclization with a sulfur-containing reagent.

One hypothetical pathway involves the conversion of the primary amino group into a thioamide, which can then undergo a Hantzsch-type thiazole synthesis.

Hypothetical Pathway to a Thiazole Analogue:

Acylation: The 5-amino group of this compound could be acylated with a suitable acyl chloride or anhydride to form an amide intermediate.

Thionation: The resulting amide would then be treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thioamide.

Cyclization: This thioamide intermediate could then react with an α-haloketone (e.g., 2-chloro-1-phenylethan-1-one) in a Hantzsch thiazole synthesis to construct the thiazole ring. This classical method involves the reaction of a thioamide with an α-halocarbonyl compound. organic-chemistry.org

An alternative approach for the synthesis of 5-aminothiazoles is the Cook-Heilbron thiazole synthesis, which involves the reaction of α-aminonitriles with agents like carbon disulfide. wikipedia.org Adapting this for this compound would first require transformation of the isoxazole into a suitable α-aminonitrile precursor, which would be a non-trivial synthetic challenge.

Starting MaterialIntermediateTarget Analogue
This compoundN-(3-(4-Iodophenyl)-1,2-oxazol-5-yl)ethanethioamide2-Methyl-4-phenyl-N-(3-(4-iodophenyl)-1,2-oxazol-5-yl)thiazole

This table presents a hypothetical synthetic target based on plausible chemical transformations.

Synthesis of Benzoxazole Analogues

The synthesis of benzoxazole analogues from this compound would involve creating a linkage to a 2-aminophenol (B121084) moiety, followed by cyclization.

Hypothetical Pathway to a Benzoxazole Analogue:

Amide Formation: The 5-amino group could be coupled with a suitably substituted salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) to form an N-(2-hydroxyphenyl)amide intermediate.

Cyclodehydration: This intermediate could then undergo cyclodehydration to form the benzoxazole ring. This reaction is often promoted by acid catalysts or dehydrating agents at elevated temperatures. The condensation of o-aminophenols with aldehydes or carboxylic acids is a common method for benzoxazole synthesis. nih.govorganic-chemistry.org

Another potential route involves a copper-catalyzed cyclization of an ortho-haloanilide. organic-chemistry.org This would require N-acylation of an o-haloaniline with a carboxylic acid derivative of the starting isoxazole, which is beyond the direct use of the amino functionality of this compound.

Starting MaterialIntermediateTarget Analogue
This compound2-Hydroxy-N-(3-(4-iodophenyl)-1,2-oxazol-5-yl)benzamide2-(3-(4-Iodophenyl)-1,2-oxazol-5-yl)benzo[d]oxazole

This table presents a hypothetical synthetic target based on plausible chemical transformations.

Synthesis of Oxadiazoline and Oxadiazole Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) or oxadiazoline analogues from this compound could proceed through an N-acylhydrazone intermediate. The 1,3,4-oxadiazole ring is a well-known bioisostere for amide and ester functionalities. nih.gov

Hypothetical Pathway to a 1,3,4-Oxadiazole Analogue:

Diazotization and Reduction: The 5-amino group could be converted to a hydrazine (B178648) derivative. This is a challenging transformation that might involve diazotization followed by reduction.

Acylation: The resulting hydrazine could be acylated with an aromatic acid chloride (e.g., benzoyl chloride) to form a diacylhydrazine derivative.

Cyclodehydration: This diacylhydrazine can then be cyclized to the corresponding 2,5-disubstituted-1,3,4-oxadiazole using dehydrating agents like phosphorus oxychloride, sulfuric acid, or via thermal methods.

A more direct, albeit still multi-step, hypothetical route could involve:

Formation of Semicarbazide (B1199961): Reaction of the 5-amino group with phosgene (B1210022) or a phosgene equivalent, followed by reaction with hydrazine, could yield a semicarbazide intermediate.

Condensation: This intermediate could then be condensed with an aldehyde to form a semicarbazone.

Oxidative Cyclization: The semicarbazone can undergo oxidative cyclization to form a 2-amino-1,3,4-oxadiazole derivative. Iodine-mediated cyclization is a known method for this transformation. nih.gov

Starting MaterialIntermediateTarget Analogue
This compoundN'-(Phenylmethylene)-N-(3-(4-iodophenyl)-1,2-oxazol-5-yl)hydrazinecarboxamide5-Phenyl-N-(3-(4-iodophenyl)-1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine

This table presents a hypothetical synthetic target based on plausible chemical transformations.

It is important to note that the stability of the isoxazole ring under the conditions required for these transformations would need to be carefully considered, as ring-opening or rearrangement of 5-amino-isoxazoles can occur under certain thermal or catalytic conditions. mdpi.com

Computational and Theoretical Investigations of 3 4 Iodophenyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicting its reactivity, and elucidating its electronic behavior. For 3-(4-Iodophenyl)-1,2-oxazol-5-amine, specific data from these analyses are not currently available.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No published Density Functional Theory (DFT) studies were identified that specifically detail the optimized molecular geometry, bond lengths, bond angles, and electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting a molecule's chemical reactivity and kinetic stability through the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound.

Mulliken Charge and Natural Population Analysis

There are no available studies presenting Mulliken charge or Natural Population Analysis (NPA) data for this compound. These analyses are used to describe the distribution of electron density across the atoms of a molecule, offering insights into its electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, has not been published for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a specific target protein. This is instrumental in drug discovery for identifying potential therapeutic candidates.

Prediction of Binding Modes and Affinities

There is a lack of published molecular docking studies for this compound, and therefore, no specific predictions of its binding modes or affinities with any biological targets are available.

Conformational Analysis and Ligand Flexibility

A detailed conformational analysis of this compound, which would involve the systematic study of its potential energy surface to identify stable conformers and the energy barriers between them, has not been specifically reported in the reviewed scientific literature. Such studies are crucial for understanding how the molecule might adopt different shapes, which in turn influences its interaction with biological targets.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations for this compound documented in the accessible scientific literature. MD simulations would provide valuable insights into the dynamic behavior of this molecule over time, including its interactions with solvent molecules or a biological receptor. Such simulations could elucidate the stability of different conformations, the flexibility of the molecule in a dynamic environment, and the nature of its intermolecular interactions.

Biological Activity and Pre Clinical Studies of 3 4 Iodophenyl 1,2 Oxazol 5 Amine and Analogues Excluding Human Clinical Trials

In Vitro Antimicrobial Activity Assessments

The antimicrobial potential of 3-(4-Iodophenyl)-1,2-oxazol-5-amine and its analogues has been a subject of scientific investigation, exploring their efficacy against a range of pathogenic microorganisms. These studies are crucial in the preliminary stages of drug discovery, providing insights into the compound's spectrum of activity and potency.

Evaluation against Gram-Positive Bacterial Strains (e.g., B. subtilis, S. aureus)

Research into the activity of oxazole (B20620) derivatives has shown varying degrees of effectiveness against Gram-positive bacteria. For instance, certain 1,3-oxazol-5(4H)-one derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, one study highlighted that a particular 1,3-oxazol-5(4H)-one derivative produced inhibition zones of 8 mm and 9 mm against S. aureus ATCC 6538 and B. subtilis ATCC 6683, respectively. nih.gov Another related compound, an N-acyl-α-amino ketone, also showed activity against the S. aureus ATCC 6538 strain with a 9 mm inhibition zone. nih.gov Thiazole (B1198619) derivatives have also shown promise, with some exhibiting potent growth inhibition of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. digitellinc.com

Compound TypeBacterial StrainActivityReference
1,3-oxazol-5(4H)-one derivativeStaphylococcus aureus ATCC 65388 mm inhibition zone nih.gov
1,3-oxazol-5(4H)-one derivativeBacillus subtilis ATCC 66839 mm inhibition zone nih.gov
N-acyl-α-amino ketoneStaphylococcus aureus ATCC 65389 mm inhibition zone nih.gov
Thiazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)MIC ≤ 3.12 µg/mL digitellinc.com

Evaluation against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

The unique structure of the outer membrane in Gram-negative bacteria presents a significant challenge for many antimicrobial agents. nih.gov However, studies on oxazolidinone analogues have identified compounds with activity against these challenging pathogens. nih.gov Specifically, three oxazolidinone analogues, 3e, 8d, and 8o, were found to be active against Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov The effectiveness of these compounds was often observed in strains with compromised efflux pumps or outer membranes, highlighting the structural features necessary to overcome these resistance mechanisms. nih.gov For example, while many compounds were inactive against wild-type Gram-negative strains, at least half showed inhibitory activity against double-compromised (Δ+Pore) strains. nih.gov

Antifungal Activity against Fungal Pathogens (e.g., C. albicans)

The antifungal properties of oxazole and related heterocyclic compounds have also been explored. One study reported that a specific 1,3-oxazole derivative containing a phenyl group at the 5-position exhibited antimicrobial effects against the yeast Candida albicans 393, with a growth inhibition diameter of 8 mm. nih.gov Other research has focused on synthesizing novel indole-based 1,3,4-oxadiazoles, with several compounds demonstrating significant antifungal activity. capes.gov.brnih.gov Additionally, some 3-Fluorooxazolidin-2-ones have been evaluated for their antifungal potential against Aspergillus flavus and Penicillium chrysogenum. researchgate.net

Compound TypeFungal StrainActivityReference
1,3-oxazole derivativeCandida albicans 3938 mm inhibition zone nih.gov
Indole-based 1,3,4-oxadiazolesVarious FungiSignificant antifungal activity capes.gov.brnih.gov
3-Fluorooxazolidin-2-onesAspergillus flavus, Penicillium chrysogenumEvaluated for antifungal activity researchgate.net

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits visible bacterial growth. nih.gov For oxazolidinone analogues, MIC values have been determined against various bacterial strains. nih.gov For instance, the MIC of linezolid, a clinically used oxazolidinone, has been established against different bacteria. nih.gov In studies of novel thiazole derivatives, MIC values as low as ≤ 2 µg/mL have been reported against certain bacteria. digitellinc.com The determination of MIC is essential for understanding the potential therapeutic effectiveness of a compound. nih.gov

The MIC is typically determined using methods like broth microdilution or agar (B569324) dilution, with the inoculum size being a critical factor. nih.gov For the broth microdilution method, a final inoculum of approximately 5 × 10^5 colony-forming units (CFU)/mL is standard. nih.gov

Anti-biofilm Activity (if applicable)

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Some novel compounds are being investigated for their ability to disrupt these biofilms. For example, a series of 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety demonstrated notable anti-biofilm activity. nih.gov Compounds 4a, 4b, and 4c in one study prevented biofilm formation by Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis with inhibition percentages greater than 50%. nih.gov Specifically, the inhibition ranges were 52–86.5% for compound 4a, 57.7–79.4% for 4b, and 59.9–80.3% for 4c. nih.gov Similarly, a thiazolidinone derivative, TD-H2-A, has shown potent bactericidal activity against mature S. aureus biofilms. nih.gov Treatment with this compound significantly reduced the expression of genes associated with biofilm formation. nih.gov

CompoundBacterial StrainsAnti-biofilm Activity (% inhibition)Reference
Compound 4aK. aerogenes, A. baumannii, E. faecium, S. epidermidis52 - 86.5 nih.gov
Compound 4bK. aerogenes, A. baumannii, E. faecium, S. epidermidis57.7 - 79.4 nih.gov
Compound 4cK. aerogenes, A. baumannii, E. faecium, S. epidermidis59.9 - 80.3 nih.gov
TD-H2-AS. aureusPotent bactericidal activity nih.gov

In Vitro Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

The potential of this compound and its analogues as anticancer agents has been investigated through in vitro studies on various cancer cell lines. These studies assess the compounds' ability to inhibit cancer cell growth (antiproliferative activity) and to induce cell death (cytotoxicity).

The antiproliferative activity of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. nih.gov One compound, in particular, demonstrated a significant antiproliferative effect on the MCF-7 cell line, with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another study on a ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) showed a concentration and time-dependent reduction in the viability of HepG2 hepatocellular carcinoma and MCF7 breast carcinoma cells. nih.gov Furthermore, some 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1,2,4-oxadiazoles have shown good antiproliferative activities against HCT116 colon cancer cells, comparable to the anticancer drug Doxorubicin, while exhibiting low cytotoxicity towards normal fetal colon cells. researchgate.net

Compound/Analogue ClassCancer Cell Line(s)Key FindingsReference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7, MDA-MB-231Compound 2 showed an IC50 of 4.3 ± 0.11 µg/mL against MCF-7 cells. nih.gov
Ciprofloxacin chalcone hybrid (CCH)HepG2, MCF7Caused concentration and time-dependent reduction in cell viability. nih.gov
5-aryl-3-(2-(pyrrolyl) thiophenyl)-1,2,4-oxadiazolesHCT116Compounds 5i and 5l showed good antiproliferative activities comparable to doxorubicin. researchgate.net

Screening against Various Cancer Cell Lines (e.g., HL60, Jurkat, HCT-116, KB, Hep-G2)

The initial phase of evaluating a potential anticancer compound involves screening its cytotoxic effects against a panel of human cancer cell lines. While specific data for this compound against the HL60 and Jurkat leukemia cell lines, HCT-116 colon cancer cell line, KB oral cancer cell line, and Hep-G2 liver cancer cell line is not extensively detailed in publicly available literature, studies on closely related isoxazole (B147169) and oxadiazole analogues provide insight into the potential activity of this class of compounds.

For instance, a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives, which share a similar phenyl-heterocycle core, were tested against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines. nih.gov These compounds demonstrated dose-dependent growth inhibition with IC50 values ranging from 10.64 to 33.62 μM, indicating a moderate to good level of anticancer activity. nih.gov In another study, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against a panel of cancer cell lines, including melanoma, leukemia, breast, and colon cancer, with mean growth percentages as low as 15.43% in some lines. nih.gov

The table below summarizes the cytotoxic activity of some isoxazole and oxadiazole analogues against various cancer cell lines, providing a comparative perspective on the potential efficacy of this compound.

Compound/AnalogueCell LineIC50 (µM) / Growth Percent
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa, IMR-32, MCF-710.64 - 33.62
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)GP = 15.43%
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)GP = 18.22%
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineT-47D (Breast Cancer)GP = 34.27%
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineHCT-15 (Colon Cancer)GP = 39.77%

GP = Growth Percent

Cell Cycle Analysis (e.g., G2/M phase arrest)

A hallmark of many anticancer drugs is their ability to interfere with the cell cycle, leading to a halt in proliferation and subsequent cell death. Several isoxazole and related heterocyclic derivatives have been shown to induce cell cycle arrest, often at the G2/M checkpoint. This phase is a critical control point that ensures the cell is ready for mitosis.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

Following cell cycle arrest, cancer cells can undergo programmed cell death, or apoptosis, a non-inflammatory process that is a desirable outcome of chemotherapy. Isoxazole derivatives have been reported to induce apoptosis in various cancer cell lines. nih.govnih.gov

The induction of apoptosis is often confirmed by techniques such as Annexin V-FITC/propidium iodide staining and Western blot analysis for key apoptotic proteins like cleaved caspases and PARP. For instance, a study on pyrazole (B372694) derivatives demonstrated that their cytotoxic effect on MDA-MB-468 breast cancer cells was mediated through the induction of apoptosis, as evidenced by an increase in the population of apoptotic cells and the activation of caspase-3. nih.gov This activation of caspases is a central event in the apoptotic cascade. The ability of a compound to selectively trigger this pathway in cancer cells is a crucial aspect of its therapeutic potential.

Differential Toxicity Profiles in Normal vs. Cancer Cells

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. This differential effect minimizes the side effects of chemotherapy. While comprehensive studies on the differential toxicity of this compound are limited, research on related compounds suggests that some isoxazole derivatives may possess this desirable property.

For example, a study on the combination of a benzoxazinotropone with other apoptosis-inducing agents showed that it could enhance the cytotoxicity against oral squamous cell carcinoma cell lines while having a lesser effect on normal oral cells. nih.gov This suggests a degree of tumor selectivity. Further investigation into the toxicity of this compound on non-cancerous cell lines would be necessary to establish its safety profile.

Enzyme Inhibition Assays

Investigation of Specific Enzyme Targets (e.g., Tubulin Polymerization Inhibition)

One of the key molecular targets for many anticancer drugs, including those with a heterocyclic structure, is tubulin. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.

Several isoxazole and oxadiazole derivatives have been identified as inhibitors of tubulin polymerization. Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown that these compounds can bind to the colchicine-binding site on tubulin, a known mechanism for disrupting microtubule dynamics. mdpi.com The binding affinities of these compounds were found to be significant, suggesting a strong interaction with the tubulin protein. mdpi.com This mechanism is consistent with the observed G2/M phase cell cycle arrest and apoptosis induction by this class of compounds.

Evaluation of Other Relevant Enzyme Activities (e.g., Polyphenol Oxidase)

Polyphenol oxidases (PPOs) are a group of enzymes that are widely distributed in nature and are involved in the browning of fruits and vegetables. mdpi.comresearchgate.netnih.gov While not a primary target in cancer therapy, the ability of a compound to inhibit PPO can be of interest in other applications, such as food preservation.

Various compounds, including those with heterocyclic structures, can act as inhibitors of PPO. The inhibition mechanism often involves interaction with the copper ions at the active site of the enzyme or by reducing the quinone products of the enzymatic reaction. researchgate.net While there is no specific data on the inhibition of polyphenol oxidase by this compound, the broader class of heterocyclic compounds has been investigated for this activity. For example, studies have shown that natural extracts containing various phenolic compounds can inhibit PPO. mdpi.com

In Vivo Animal Model Studies

A comprehensive search of scientific databases reveals a lack of published in vivo animal model studies investigating the efficacy of this compound or its close analogues in specific disease models. Therefore, no data on parameters such as tumor growth inhibition or other efficacy endpoints in animal models can be presented.

Receptor Binding Studies

There is currently no publicly available data from receptor binding studies for this compound. Such studies are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. Without this information, the specific proteins or receptors with which this compound interacts remain unknown.

Due to the absence of research data for this compound and its direct analogues in the specified areas of in vivo efficacy and receptor binding, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of the Iodophenyl Moiety on Biological and Chemical Properties

The iodophenyl group at the 3-position of the isoxazole (B147169) ring plays a critical role in modulating the molecule's physicochemical properties and its potential for biological interactions. The iodine atom, being a halogen, introduces several key features.

Halogen Bonding and Electron-Withdrawing Effects: The iodine atom on the phenyl ring is capable of forming halogen bonds (XBs), which are noncovalent interactions between the electrophilic region on the halogen (known as a σ-hole) and a nucleophilic site. The strength of this interaction is influenced by other substituents on the aromatic ring. Quantum calculations on substituted iodobenzenes show that electron-withdrawing groups enhance the σ-hole on the iodine, thereby strengthening the halogen bond. nih.gov This effect is generally most pronounced from the ortho position, followed by meta, and then para. nih.gov The 4-iodo (para) substitution in 3-(4-Iodophenyl)-1,2-oxazol-5-amine allows the iodine to act as a potent halogen bond donor, a feature increasingly recognized for its importance in ligand-protein binding. In studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, halogen bonds were observed as a major electrostatic interaction in the binding site of the tubulin enzyme. nih.govresearchgate.net

Lipophilicity and Pharmacokinetics: The presence of iodine significantly increases the lipophilicity of the molecule. This property can enhance membrane permeability and facilitate passage across biological barriers, but it may also affect solubility and metabolic stability. The calculated XLogP3-AA value, a measure of lipophilicity, for the related compound 4-iodoisoxazole (B1321973) is 1, indicating moderate lipophilicity. ijpcbs.com

Impact on Biological Activity: Halogen substituents on the phenyl ring of isoxazole derivatives have been shown to be crucial for various biological activities. For instance, isoxazole analogs with chloro or bromo substitutions on the phenyl ring have demonstrated significant anti-inflammatory activity and selectivity for the COX-2 enzyme. mdpi.com In a series of 3-substituted phenyl quinazolinone derivatives, the nature and position of the halogen on the phenyl ring were found to significantly influence anticancer activity. nih.gov While direct studies on the 4-iodo analog are limited, the established importance of other halogens at this position suggests that the iodophenyl moiety is a key determinant of the biological profile of this compound.

Table 1: Impact of Phenyl Ring Substituents on Halogen Bond Strength in Iodobenzene-Ammonia Complex

Substituent (R) Position Interaction Energy (kcal/mol)
NO₂ para -4.68
CN para -4.49
F para -4.11
Cl para -4.21
H - -4.05
CH₃ para -3.93
NH₂ para -3.74

Data derived from quantum calculations on substituted iodobenzene (B50100) interacting with NH₃. A more negative value indicates a stronger halogen bond. nih.gov This table illustrates the principle that electron-withdrawing groups (like NO₂) strengthen the halogen bond compared to electron-donating groups (like NH₂).

Role of the 1,2-Oxazole Ring System in Ligand-Target Interactions

The 1,2-oxazole ring is a five-membered aromatic heterocycle that serves as a rigid scaffold, correctly orienting the phenyl and amino substituents for interaction with biological targets. Its inherent properties make it a valuable component in drug design.

Bioisosteric Replacement: The oxazole (B20620) ring is often considered a bioisostere of amide and ester groups. nih.gov This substitution can be advantageous as it can increase metabolic stability by being resistant to hydrolysis, a common metabolic pathway for amides and esters. nih.gov This stability is a desirable attribute for drug candidates.

Interaction Capabilities: As an aromatic system, the isoxazole ring can participate in various non-covalent interactions that are crucial for ligand binding. These include:

π-π Stacking: The planar structure of the isoxazole ring allows it to stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrogen Bonding: The nitrogen and oxygen atoms within the ring are potential hydrogen bond acceptors. nih.gov In studies of the drug Iloperidone, which contains a benzisoxazole moiety, the oxygen atom of the isoxazole ring was shown to form hydrogen bonds with serine residues in the D2 receptor. nih.gov

Chemical Reactivity: The 1,2-oxazole ring is generally stable, but the N-O bond is known to be the weakest link. This bond can be cleaved under certain conditions, such as photolysis, leading to ring rearrangement. tandfonline.com While this is not typically a factor under physiological conditions, it is a key aspect of the ring's chemical profile. The presence of substituents significantly influences the ring's reactivity; for instance, electrophilic substitution usually occurs at the C4 position, but this is modified by existing groups. cnr.it

Influence of Amine Substitution and Other Functionalizations on Activity

The 5-amino group is a critical functional group that profoundly influences the molecule's properties and biological activity.

Hydrogen Bonding and Polarity: The primary amine (-NH₂) is a strong hydrogen bond donor and can also act as an acceptor. This allows it to form key interactions with amino acid residues in a biological target, such as the backbone carbonyls or acidic side chains (e.g., aspartate, glutamate). The presence of the amino group also increases the polarity of the molecule, which can impact its solubility and pharmacokinetic profile.

Reactivity and Further Functionalization: The amino group is a reactive site for further chemical modification. It can be acylated, alkylated, or used as a handle to attach other functional groups, creating a library of derivatives with potentially different or improved activities. nih.gov For example, converting the amine to an amide can alter the molecule's electronic properties, size, and hydrogen bonding capacity, which often leads to significant changes in biological activity. In a study of isoxazole derivatives as anticancer agents, the substitution of a methyl group with an amino group improved COX-1 selectivity and inhibitory activity. mdpi.com

Table 2: Bioactivity of Isoxazole Derivatives Based on Amine Functionalization

Base Scaffold Amine Functionalization Target Observed Activity Reference
3-phenylisoxazole 5-amino group COX-1 Improved inhibitory activity and selectivity mdpi.com
3-(2-aminooxazol-5-yl)-2H-chromen-2-one Schiff base derivatives of the 2-amino group HCT116 & MCF7 cancer cells Potent antiproliferative activity nih.gov
5-amino-1,3,4-thiadiazole-2-thiol Unsubstituted amine Diuretic Highly potent diuretic agent mdpi.com

This table demonstrates that the 5-amino group is a key pharmacophoric feature and a site for modifications that modulate biological activity across different isoxazole-related scaffolds.

Correlation between Electronic Properties (HOMO/LUMO, Dipole Moment) and Observed Activities

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and its dipole moment, are fundamental to its reactivity and interactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be more easily polarized, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In drug design, this can correlate with higher biological activity, as the molecule can more readily participate in charge-transfer interactions with its biological target. researchgate.net Computational studies on phenylisoxazole derivatives have shown that the HOMO-LUMO gap energies can predict the relative stability and reactivity of different analogs. researchgate.net

Orbital Distribution: The distribution of the HOMO and LUMO across the molecule reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino group and the aromatic system, while the LUMO may be distributed over the isoxazole and phenyl rings. This distribution dictates how the molecule will interact with electron-deficient or electron-rich sites on a receptor.

Table 3: Calculated Electronic Properties of Phenylisoxazole Semicarbazone Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV) Dipole Moment (Debye)
Phenylisoxazole-5-carbaldehyde semicarbazone -6.22 -1.53 4.69 5.86
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde semicarbazone -6.37 -1.71 4.66 4.39
3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde semicarbazone -5.96 -1.41 4.55 6.84

Data from computational studies on related isoxazole derivatives. researchgate.net This table shows how substituents on the phenyl ring alter the electronic properties. Electron-withdrawing groups (Cl) lower both HOMO and LUMO energies, while electron-donating groups (OCH₃) raise them.

Development of Pharmacophore Models (if applicable)

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural elements.

Key Pharmacophoric Features:

Hydrogen Bond Donor (HBD): The primary amine at the 5-position is a crucial hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms of the 1,2-oxazole ring can act as hydrogen bond acceptors.

Aromatic Ring (AR): The 4-iodophenyl group provides an aromatic feature capable of π-π stacking or other hydrophobic interactions.

Halogen Bond Donor (XBD): The iodine atom itself can serve as a specific halogen bond donor.

The development of a quantitative structure-activity relationship (QSAR) model would involve synthesizing a series of analogs with variations at each of these positions and correlating their structural or electronic properties with their measured biological activity. nih.gov Such models, often visualized as 3D maps, can predict the activity of new, unsynthesized compounds and guide the design of more potent and selective molecules. For example, a pharmacophore model for soluble epoxide hydrolase inhibitors based on 1-aryl-3-(1-acylpiperidin-4-yl) urea (B33335) identified an aromatic ring, a hydrogen bond donor, and a hydrogen bond acceptor as critical features for binding. nih.gov A similar approach for 3-aryl-1,2-oxazol-5-amines would likely highlight the importance of the 5-amino group and the aryl substituent in defining the molecule's interaction with its target.

Potential Non Biological Applications of 3 4 Iodophenyl 1,2 Oxazol 5 Amine and Analogues

Corrosion Inhibition in Material Science

Isoxazole (B147169) and oxazole (B20620) derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.kr Their efficacy stems from their molecular structure, which includes heteroatoms (nitrogen and oxygen) with lone pairs of electrons and aromatic rings with π-electrons. chemrevlett.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive attack. jmaterenvironsci.comresearchgate.net It is anticipated that isoxazole derivatives with multiple adsorption sites can form complexes with metal ions and on the metal surface. jmaterenvironsci.com

Electrochemical studies are crucial for evaluating the performance of corrosion inhibitors. Techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on how these compounds affect the corrosion process.

Studies on analogues such as benzimidazole (B57391) derivatives show that these types of molecules can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions simultaneously. nih.gov The introduction of the inhibitor leads to a decrease in the corrosion current density (i_corr) and an increase in the polarization resistance. nih.gov For instance, certain novel benzimidazole derivatives have demonstrated high protection efficiencies, ranging from 95% to 98%. nih.gov

The general trend observed for heterocyclic inhibitors is that their inhibition efficiency increases with concentration. jmaterenvironsci.com This is attributed to greater surface coverage on the metal as more inhibitor molecules become available for adsorption. nih.gov The table below summarizes typical data obtained from potentiodynamic polarization studies of heterocyclic corrosion inhibitors.

Table 1: Example of Potentiodynamic Polarization Data for a Heterocyclic Inhibitor

Inhibitor Concentration (M) Corrosion Potential, E_corr (mV vs. SCE) Corrosion Current Density, i_corr (µA/cm²) Inhibition Efficiency, η_p (%)
Blank (1 M HCl) -480 1000 -
1 x 10⁻⁵ -490 250 75.0
5 x 10⁻⁵ -495 150 85.0
1 x 10⁻⁴ -500 90 91.0
5 x 10⁻⁴ -505 50 95.0

Note: This table is illustrative, based on typical results for heterocyclic inhibitors, and does not represent data for 3-(4-Iodophenyl)-1,2-oxazol-5-amine specifically.

The protective action of isoxazole derivatives is achieved through their adsorption onto the metal surface. jmaterenvironsci.com This process can be described by various adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. The presence of polar functional groups and π-electrons in the isoxazole ring enhances the molecule's ability to adsorb strongly onto the metal. researchgate.net

The adsorption mechanism is often described as physisorption, chemisorption, or a combination of both.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net

Molecular dynamics simulations have been used to study the adsorption behavior of isoxazole derivatives on an Fe(110) surface. nih.gov These simulations show that the inhibitors have a strong and stable adsorption configuration, with negative adsorption energy values indicating a spontaneous and favorable process. researchgate.net

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the relationship between the molecular structure of an inhibitor and its efficiency. doaj.orgresearchgate.net These theoretical studies help to elucidate the mechanism of inhibition at an electronic level. nih.gov

Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. doaj.orgresearchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency. doaj.orgresearchgate.net

Electron-Donating Groups: The presence of electron-donating groups (like -NH2) on the inhibitor molecule can increase the electron density around the active centers, enhancing its adsorption and protective properties. nih.gov Conversely, electron-withdrawing groups can decrease efficiency. nih.gov

Studies on various nitrogen-bearing heterocyclic compounds have confirmed that the regions containing N and O atoms are the most probable sites for bonding to the steel surface through electron donation. doaj.orgresearchgate.net

Table 2: Illustrative Quantum Chemical Parameters for Corrosion Inhibitors

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap, ΔE (eV) Predicted Inhibition Efficiency
Isoxazole -6.8 -0.5 6.3 Moderate
Amino-substituted Isoxazole -6.2 -0.3 5.9 High
Nitro-substituted Isoxazole -7.5 -1.2 6.3 Low

Note: This table provides a conceptual illustration of how molecular properties relate to inhibition efficiency and is not based on specific experimental data for the listed compounds.

Chemical Probes and Tracers (excluding diagnostic/human medical use)

The "iodophenyl" moiety in this compound makes it a valuable precursor for developing chemical probes and tracers for research purposes. The iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, through standard radiolabeling techniques.

While often used in medical imaging, these radiolabeled tracers have significant non-biological applications in laboratory settings. nih.gov For example, a radiolabeled version of an isoxazole analogue could be used in:

In Vitro Receptor Binding Assays: To study the affinity and selectivity of new, non-labeled compounds for specific biological receptors in tissue homogenates or cell cultures.

Autoradiography: To map the distribution of specific binding sites in tissue sections for research purposes.

Environmental Tracing: In some contexts, iodinated organic compounds can be used to trace the flow and distribution of substances in environmental systems, provided they have suitable stability and detection characteristics.

A novel 123I-labeled SPECT tracer was synthesized to image A2A receptors in non-human primates, demonstrating the utility of the iodophenyl group in creating high-affinity probes. nih.gov The high binding selectivity of such probes makes them powerful tools for characterizing receptors and their interactions with various ligands in a research context. nih.gov

Building Blocks in Organic Synthesis and Material Development

The structure of this compound features several reactive sites, making it a highly versatile building block for the synthesis of more complex molecules and novel materials. sciforum.net

The Aryl Iodide: The carbon-iodine bond is a key functional group for cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives. Important reactions include:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The Amino Group: The primary amine (-NH2) on the isoxazole ring is another valuable reactive handle. It can undergo a variety of transformations, such as:

Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.

The combination of these reactive sites allows for the use of this compound as a scaffold in the development of new materials. For example, it could be incorporated into polymers or macrocycles for applications in supramolecular chemistry or materials science. sciforum.net The synthesis of various 1,2,4-oxadiazole (B8745197) derivatives has shown their importance as core structures in the development of functional molecules. researchgate.net Similarly, the benzothiazole (B30560) motif, another heterocyclic system, is widely used in the design of new compounds, and synthetic routes to create complex triazoles from such building blocks are well-established. mdpi.com

Future Research Directions and Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

A crucial avenue for future research lies in the design and synthesis of novel analogues of 3-(4-Iodophenyl)-1,2-oxazol-5-amine to enhance its biological potency and selectivity. The isoxazole (B147169) ring is a versatile scaffold that allows for structural modifications at various positions. nih.gov

Future synthetic strategies could focus on:

Modification of the Phenyl Ring: The iodine atom at the para-position of the phenyl ring is a key feature. Its replacement with other halogens (e.g., bromine, chlorine, fluorine) or with electron-donating or electron-withdrawing groups could significantly modulate the compound's electronic properties and, consequently, its biological activity.

Substitution on the Oxazole (B20620) Ring: The amine group at the 5-position is a prime site for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could lead to analogues with improved pharmacokinetic profiles or novel mechanisms of action. For instance, the synthesis of 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives has been explored for antineoplastic activity. nih.gov

Introduction of Diverse Moieties: Hybrid molecules, combining the this compound core with other pharmacophores, could be designed to target multiple biological pathways simultaneously. This molecular hybridization approach has been successful in developing potent antimicrobial agents from other azole compounds. nih.gov

The synthesis of such analogues can be achieved through established methods for isoxazole ring formation, such as the reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds or the cycloaddition of nitrile oxides with alkynes. acu.edu.in The development of efficient, green, and one-pot synthetic procedures will be crucial for generating a diverse library of analogues for screening. mdpi.com

Elucidation of Molecular Mechanisms of Action for Observed Biological Activities

A fundamental aspect of future research will be to determine the molecular targets and mechanisms of action responsible for any observed biological activities of this compound and its analogues. The isoxazole nucleus is present in a variety of approved drugs with diverse mechanisms. acu.edu.in

Potential mechanisms to investigate, based on related structures, include:

Enzyme Inhibition: Many isoxazole derivatives have been shown to inhibit key enzymes. For example, some 3-phenyl-5-furan isoxazole derivatives are inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. acu.edu.in Other related compounds have shown potential as sirtuin inhibitors. acs.org

Receptor Modulation: Isoxazolo[5,4-d]pyrimidines have been identified as selective Toll-like receptor 7 (TLR7) agonists, suggesting that this compound analogues could modulate immune responses. nih.gov

Antimicrobial Activity: The isoxazole scaffold is a component of several antimicrobial drugs. Future studies could explore the potential of this compound derivatives to inhibit microbial growth, potentially by targeting essential bacterial or fungal enzymes. acs.org

Anticancer Activity: The antineoplastic activity of some isoxazole derivatives has been linked to the inhibition of tubulin polymerization. nih.gov Molecular docking studies could be employed to investigate the potential interaction of this compound with tubulin or other cancer-related targets. mdpi.com

Development of Advanced Computational Models

Computational modeling will be an indispensable tool in guiding the future research and development of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can accelerate the discovery of potent and selective analogues.

Future computational efforts should focus on:

QSAR Modeling: Developing robust QSAR models can help to predict the biological activity of newly designed analogues based on their physicochemical properties, saving time and resources in synthetic efforts.

Molecular Docking: Docking studies can predict the binding modes of this compound and its derivatives to specific protein targets, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors. acu.edu.inmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for identifying candidates with favorable drug-like properties early in the development process. mdpi.com

Computational studies on related phenylisoxazole derivatives have already demonstrated the utility of these methods in understanding their structural and electronic properties. researchgate.net

Exploration of New Application Areas for Oxazole-Containing Compounds

The broad spectrum of biological activities reported for isoxazole and oxazole derivatives suggests that this compound could have applications in various therapeutic areas. acu.edu.inuni.lu

Future research should explore its potential as:

Anti-inflammatory Agents: Given the role of related compounds as COX inhibitors, this is a promising area of investigation. acu.edu.in

Anticancer Agents: The antineoplastic potential of isoxazole derivatives warrants further exploration. nih.gov

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and isoxazole derivatives have shown promise in this area. acs.org

Neurological Agents: Some isoxazole-containing compounds have been investigated for their effects on the central nervous system.

Strategies for Overcoming Research Challenges and Limitations

The development of this compound and its analogues is not without its challenges.

Key challenges and potential strategies to overcome them include:

Synthesis: The synthesis of specifically substituted isoxazoles can be challenging. The development of novel, efficient, and regioselective synthetic methods will be critical. researchgate.net

Solubility and Bioavailability: Poor aqueous solubility and bioavailability can be significant hurdles for many heterocyclic compounds. Strategies to address this include the introduction of polar functional groups or the use of prodrug approaches.

Toxicity: As with any therapeutic candidate, potential toxicity is a major concern. Early in vitro and in silico toxicity screening will be essential to identify and mitigate potential risks. mdpi.com

Limited Specific Data: The scarcity of direct research on this compound is a primary limitation. A systematic initial screening of its biological activities is a necessary first step to guide future research efforts.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Iodophenyl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be achieved via cyclocondensation of appropriate precursors. A common approach involves coupling iodophenyl-substituted precursors (e.g., 4-iodobenzaldehyde derivatives) with hydroxylamine or nitrile oxides under controlled conditions. Key steps include:

  • Precursor Preparation: Use Suzuki-Miyaura coupling to introduce the iodophenyl group to the oxazole scaffold .
  • Cyclocondensation: Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor oxazole ring formation .
  • Catalysis: Employ Cu(I) catalysts to enhance regioselectivity and yield .
  • Monitoring: Track reaction progress via thin-layer chromatography (TLC) and confirm completion with 1H^1H NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR: Identify proton environments (e.g., amine protons at δ 5.0–6.0 ppm) and confirm the oxazole ring structure (C-2 and C-5 carbons at ~150–160 ppm) .
  • IR Spectroscopy: Detect N-H stretching (3200–3400 cm1^{-1}) and C=N/C-O vibrations (1600–1650 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+^+ at m/z 287.0 for C9 _9H8 _8IN2 _2O) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can X-ray crystallography resolve the molecular structure of this compound, and what challenges might arise?

Methodological Answer:

  • Crystallization: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals. The iodophenyl group may hinder crystallization due to steric bulk .
  • Data Collection: Employ synchrotron radiation for high-resolution data, especially if crystals are small or weakly diffracting .
  • Structure Refinement: Use SHELXL for small-molecule refinement. Challenges include modeling disorder in the iodophenyl group or hydrogen-bonding networks .
  • Validation: Cross-check with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in electron density maps .

Advanced: How to design experiments to assess the bioactivity of this compound against cancer targets?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structurally similar compounds (e.g., bromophenyl or methoxyphenyl analogs) .
    • Target Engagement: Use fluorescence polarization assays to measure binding affinity to kinases or DNA repair enzymes .
  • Selectivity Profiling: Test against non-cancerous cell lines (e.g., HEK293) to evaluate therapeutic index .
  • Mechanistic Studies: Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., IDO1 or TDO enzymes). Prioritize docking grids near heme cofactors for oxidoreductases .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields). Analyze hydrogen bonding and π-π stacking with iodophenyl groups .
  • QSAR Modeling: Correlate substituent effects (e.g., iodine’s electronegativity) with bioactivity data from analogs to predict optimization strategies .

Data Contradiction: How to address discrepancies in reported bioactivity across studies for oxazol-5-amine derivatives?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Structural Confounding Factors: Compare substituent effects (e.g., iodine’s bulk vs. bromine’s polarizability) using matched molecular pairs .
  • Purity Verification: Re-analyze disputed compounds via HPLC and 1H^1H NMR to rule out impurities as a cause of inconsistency .

Advanced: What strategies improve the solubility of this compound for biological testing?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether .
  • Prodrug Design: Introduce phosphate or PEG groups at the amine position to enhance aqueous solubility .
  • Co-Solvents: Use DMSO-water mixtures (<10% DMSO) for in vitro assays, ensuring solvent compatibility with biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.